
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of bromine and chlorine atoms attached to a benzyl group, along with a methyl group on the purine ring
Applications De Recherche Scientifique
Chemistry
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique structure allows for modifications that can lead to new compounds with potential applications in different fields.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies suggest it may inhibit the growth of various microbial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies show that the compound can induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms, including cell cycle arrest .
Medicine
The therapeutic potential of this compound is currently under investigation:
- Cancer Treatment : Ongoing research aims to evaluate its efficacy against different cancer types. In vitro studies have shown promising results against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines with IC50 values indicating effective concentrations .
- Infectious Diseases : The compound's ability to interfere with specific cellular pathways may also provide insights into treating infectious diseases.
Industry
In industrial applications, this compound is explored for its role as an intermediate in pharmaceutical production and the development of new materials. Its unique properties can be harnessed to create innovative solutions across various sectors.
In Vitro Studies
A series of in vitro experiments have demonstrated the anticancer potential of this compound:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Cell cycle arrest in G1 phase |
HCT116 | 10.0 | Inhibition of proliferation |
These findings suggest that this compound could lead to the development of novel anticancer agents .
In Vivo Studies
In vivo studies using mouse models have corroborated the compound's efficacy against tumors:
- Tumor Reduction : Administration resulted in significant tumor size reduction compared to control groups.
Clinical Observations
A notable case study involved patients with breast cancer treated with formulations containing this compound:
Méthodes De Préparation
The synthesis of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the bromination of a purine derivative, followed by the introduction of the 2-chloro-benzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the bromine or chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or bromine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Bromo-7-(2-chlorobenzyl)-1-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
These compounds share structural similarities but differ in the substituents attached to the purine ring. The unique combination of bromine, chlorine, and methyl groups in this compound contributes to its distinct chemical and biological properties .
Activité Biologique
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of adenosine receptors, which play crucial roles in numerous physiological processes.
- Molecular Formula : C13H10BrClN4O2
- Molar Mass : 369.6 g/mol
- Density : 1.82 g/cm³ (predicted)
- pKa : 9.01 (predicted) .
The compound's biological activity is primarily attributed to its interaction with adenosine receptors (A1 and A2A). These receptors are involved in neurotransmission, inflammation, and cancer progression. The presence of the bromo and chloro substituents enhances the compound's ability to act as a receptor antagonist, potentially leading to therapeutic applications in neurodegenerative diseases and cancer treatment .
1. Adenosine Receptor Modulation
Research indicates that derivatives of purines often exhibit significant biological activities as antagonists for adenosine receptors. For instance:
- Adenosine A1 Receptor Antagonism : Compounds similar to this compound have shown potential in treating conditions like Parkinson's disease by modulating neurotransmitter release .
- Adenosine A2A Receptor Antagonism : This activity may offer therapeutic benefits in conditions characterized by excessive adenosine signaling, such as certain cancers .
2. Anticancer Activity
In vitro studies have demonstrated that related purine derivatives can induce cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity Against Gastric Adenocarcinoma Cells : Compounds with similar structures exhibited higher toxicity compared to standard treatments like Paclitaxel .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of a related purine derivative on models of neurodegeneration. The results indicated significant improvements in motor function and reduced neuronal loss, suggesting potential applications for treating neurodegenerative diseases.
Case Study 2: Anticancer Efficacy
In another study focusing on human tumor cell lines (LCLC-103H, 5637, and A-427), the compound demonstrated considerable cytotoxicity, outperforming existing chemotherapeutics in terms of efficacy .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-benzyl-8-bromo-3-methylpurine | Lacks chlorobenzyl group | Adenosine receptor antagonist |
8-bromo-7-(but-2-ynyl)-3-methylpurine | Different alkynyl group | Potential anti-inflammatory properties |
7-(4-chlorobenzyl)-3-methylxanthine | Xanthine core instead of purine | Known adenosine receptor antagonist |
This table illustrates the diversity within purine derivatives while emphasizing the unique aspects of this compound due to its specific substitutions that may influence its biological interactions and pharmacological properties.
Propriétés
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-4-2-3-5-8(7)15/h2-5H,6H2,1H3,(H,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOWCNMHZDDRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.